molecular formula C6H7Cl2NO B8032655 3-Amino-4-chlorophenol hydrochloride

3-Amino-4-chlorophenol hydrochloride

Cat. No.: B8032655
M. Wt: 180.03 g/mol
InChI Key: VYIIQVVHTJAYPP-UHFFFAOYSA-N
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Description

3-Amino-4-chlorophenol hydrochloride is a chemical compound with the molecular formula C6H6ClNO · HCl. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is typically found in the form of a white to grey to brown crystalline powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-chlorophenol hydrochloride can be synthesized through the reaction of 3-Amino-4-chlorophenol with hydrochloric acid under cold acidic conditions. The reaction typically involves dissolving 3-Amino-4-chlorophenol in hydrochloric acid and allowing the mixture to react at a controlled temperature to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chlorophenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-chlorophenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-chlorophenol hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which are essential for its role in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-hydroxyaniline hydrochloride
  • 4-Amino-3-chlorophenol
  • 3-Chloro-4-aminophenol

Comparison

3-Amino-4-chlorophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-amino-4-chlorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIIQVVHTJAYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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